5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom and a pyridin-3-ylmethyl group attached to a pyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-3-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridin-2(1H)-one core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It may be employed in the study of enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism by which 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the pyridin-3-ylmethyl group can interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-ylmethyl)pyridin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.
5-Iodo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one: Contains an iodine atom, which may affect its reactivity and use in coupling reactions.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one makes it particularly useful in substitution and coupling reactions, offering a balance between reactivity and stability. This compound’s unique structure allows for versatile applications in various fields, distinguishing it from its analogs.
Properties
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKHLGYIJSIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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